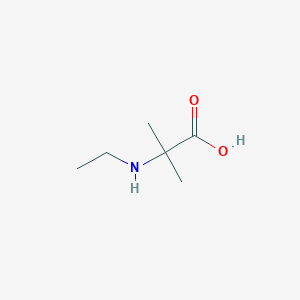
2-Ethylamino-2-methylpropionic acid
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like IR, NMR, Mass spectrometry) and X-ray crystallography to determine the molecular structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding its reactivity, stability, and the products formed during the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties may include acidity or basicity, reactivity with other substances, and flammability .Wissenschaftliche Forschungsanwendungen
Bio-based Chemical Precursor
2-Ethylamino-2-methylpropionic acid, due to its chemical structure, may serve as a precursor for various bio-based chemicals. It could be used in the synthesis of compounds like acrylic acid, 1,3-propanediol, methyl acrylate, and acrylamide. Such applications are particularly relevant in the field of green chemistry, where there's an ongoing shift towards utilizing bio-based chemicals for industrial processes (Vidra & Németh, 2017).
Study of Hydrophobic Solvation
Research on the alkaline hydrolysis of esters related to 2-methylpropionic acid, like 2-ethylamino-2-methylpropionic acid, contributes to the understanding of hydrophobic solvation. This study helps in understanding the influence of polar substituents on the rate constants of hydrolysis reactions, which is crucial for a range of chemical and biological processes (Schmeer, Riembauer, & Barthel, 1990).
Potential in Antimuscarinic Activities
Although it primarily concerns a related compound, the study of the antimuscarinic activities of certain derivatives can provide insights into potential medical applications of structurally similar compounds like 2-ethylamino-2-methylpropionic acid (Brown et al., 1993).
Allosteric Modifiers of Hemoglobin
Compounds structurally related to 2-ethylamino-2-methylpropionic acid have been studied for their role as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of human hemoglobin, suggesting potential applications in clinical or biological areas that require manipulation of oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).
Liquid Crystal Research
Research into optically active derivatives of 2-methylpropionic acid has led to the development of new materials with antiferroelectric liquid crystal properties. This suggests potential applications of 2-ethylamino-2-methylpropionic acid in the field of advanced materials and liquid crystal technology (Wu et al., 1995).
Enzymatic Synthesis and Resolution
The enzymatic synthesis and resolution of compounds related to 2-ethylamino-2-methylpropionic acid, such as trifluoro-2-hydroxy-2-methylpropionic acids, demonstrates the potential for biocatalytic production of enantiomerically pure compounds. This has implications for pharmaceutical manufacturing and the synthesis of specialized chemicals (Shaw et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(ethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-7-6(2,3)5(8)9/h7H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIUHRPGMOFDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylamino-2-methylpropionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)



![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)







![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)
